molecular formula C18H17NO2S B2520719 3,5-dimethyl-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide CAS No. 890603-52-8

3,5-dimethyl-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide

Cat. No.: B2520719
CAS No.: 890603-52-8
M. Wt: 311.4
InChI Key: YZBLLIMJXRQXRH-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class.

Preparation Methods

The synthesis of 3,5-dimethyl-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

3,5-dimethyl-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

3,5-dimethyl-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

These compounds share the benzofuran core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

3,5-dimethyl-N-(2-methylsulfanylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-11-8-9-15-13(10-11)12(2)17(21-15)18(20)19-14-6-4-5-7-16(14)22-3/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBLLIMJXRQXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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